molecular formula C8H8O4 B183862 Ethyl 4-oxo-4H-pyran-2-carboxylate CAS No. 1551-45-7

Ethyl 4-oxo-4H-pyran-2-carboxylate

Cat. No. B183862
CAS RN: 1551-45-7
M. Wt: 168.15 g/mol
InChI Key: YMLYKYFIFFAKJC-UHFFFAOYSA-N
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Description

“Ethyl 4-oxo-4H-pyran-2-carboxylate” is a chemical compound with the molecular formula C8H8O4 . It is also known by other names such as “ETHYL 4-OXOPYRAN-2-CARBOXYLATE” and "4H-Pyran-2-carboxylic acid, 4-oxo-, ethyl ester" .


Molecular Structure Analysis

The molecular structure of “Ethyl 4-oxo-4H-pyran-2-carboxylate” consists of 8 carbon atoms, 8 hydrogen atoms, and 4 oxygen atoms . The InChI code for this compound is "InChI=1S/C8H8O4/c1-2-11-8(10)7-5-6(9)3-4-12-7/h3-5H,2H2,1H3" . The Canonical SMILES representation is "CCOC(=O)C1=CC(=O)C=CO1" .


Physical And Chemical Properties Analysis

“Ethyl 4-oxo-4H-pyran-2-carboxylate” has a molecular weight of 168.15 g/mol . It has a computed XLogP3-AA value of 0.6, indicating its lipophilicity . The compound has 0 hydrogen bond donors and 4 hydrogen bond acceptors . The topological polar surface area is 52.6 Ų . The compound is a solid at room temperature .

Scientific Research Applications

Organic Synthesis

  • Field : Organic Chemistry
  • Application : Ethyl 4-oxo-4H-pyran-2-carboxylate is used in the preparation of organic molecules having potential interest in biomedicinal chemistry and materials science .
  • Method : The specific methods of application or experimental procedures were not detailed in the source .
  • Results : The outcomes of these syntheses were not provided in the source .

Synthesis of 4-Hydroxy-2-pyrones

  • Field : Organic Chemistry
  • Application : 4-Hydroxy-2-pyrones are of interest as potential biorenewable molecules for a sustainable transition from biomass feedstock to valuable chemical products .
  • Method : The major synthetical methods are biomimetic and are based on the cyclization of tricarbonyl compounds .
  • Results : Novel chemical methods of de novo synthesis based on alkyne cyclizations using transition metal complexes and ketene transformations allow for straightforward access to 4-hydroxy-2-pyrones .

Synthesis of Compounds with Biological Activity

  • Field : Medicinal Chemistry
  • Application : Compounds synthesized from Ethyl 4-oxo-4H-pyran-2-carboxylate are reported to act as melanocortin receptors showing fungicidal, insecticidal, acaricidal, antiviral and anticonvulsant activities .
  • Method : The specific methods of application or experimental procedures were not detailed in the source .
  • Results : The outcomes of these syntheses were not provided in the source .

Organic Electronics

  • Field : Materials Science
  • Application : The presence of an electron-withdrawing group in the structure of Ethyl 4-oxo-4H-pyran-2-carboxylate makes it possible to design materials with improved photophysical properties for application in various fields of organic electronics .
  • Method : The specific methods of application or experimental procedures were not detailed in the source .
  • Results : The outcomes of these syntheses were not provided in the source .

Synthesis of Pyrano[2,3-d]pyrimidines

  • Field : Medicinal Chemistry
  • Application : Pyrano[2,3-d]pyrimidines demonstrate such activities as cardiotonic, antitumour, antibronchitic, antibacterial, antimicrobial, anti-inflammatory, antimalarial, antihistamine, antiplatelet, antigenic, and antiviral .
  • Method : The specific methods of application or experimental procedures were not detailed in the source .
  • Results : The outcomes of these syntheses were not provided in the source .

Synthesis of 6-Methylcomanic Acid

  • Field : Organic Chemistry
  • Application : The readily accessible 6-methylcomanic acid was taken as a key structure for the preparation of substituted styrylpyrones .
  • Method : This pyrone bears, on the one hand, a nucleophilic methyl group that can undergo condensation with aldehydes and, on the other hand, an electrophilic carboxyl group that can be converted into a nitrile one .
  • Results : The outcomes of these syntheses were not provided in the source .

properties

IUPAC Name

ethyl 4-oxopyran-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O4/c1-2-11-8(10)7-5-6(9)3-4-12-7/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMLYKYFIFFAKJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=O)C=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00497315
Record name Ethyl 4-oxo-4H-pyran-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00497315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-oxo-4H-pyran-2-carboxylate

CAS RN

1551-45-7
Record name Ethyl 4-oxo-4H-pyran-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1551-45-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-oxo-4H-pyran-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00497315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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